REACTION_CXSMILES
|
[S:1]([C:8]1[CH:28]=[CH:27][C:11]([N:12](CC2C=CC=CC=2)CC2C=CC=CC=2)=[CH:10][CH:9]=1)([C:4]([F:7])([F:6])[F:5])(=[O:3])=[O:2]>C(O)=O.CO.[Pd]>[S:1]([C:8]1[CH:28]=[CH:27][C:11]([NH2:12])=[CH:10][CH:9]=1)([C:4]([F:5])([F:6])[F:7])(=[O:3])=[O:2] |f:1.2|
|
Name
|
4-triflyl-N,N-dibenzylaniline
|
Quantity
|
37.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)C1=CC=C(N(CC2=CC=CC=C2)CC2=CC=CC=C2)C=C1
|
Name
|
formic acid methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O.CO
|
Name
|
formic acid methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O.CO
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred under an argon atmosphere until complete
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
WASH
|
Details
|
washed with additional portions of methanol
|
Type
|
CUSTOM
|
Details
|
The combined methanol and water washes are evaporated
|
Type
|
DISTILLATION
|
Details
|
compound B is purified by distillation
|
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(C(F)(F)F)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |